3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide
CAS No.: 1040668-23-2
Cat. No.: VC11979630
Molecular Formula: C21H25ClN4O2S
Molecular Weight: 433.0 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide - 1040668-23-2](/images/structure/VC11979630.png)
Specification
CAS No. | 1040668-23-2 |
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Molecular Formula | C21H25ClN4O2S |
Molecular Weight | 433.0 g/mol |
IUPAC Name | 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C21H25ClN4O2S/c22-16-7-4-8-17(13-16)24-20(28)26-21-25-18(14-29-21)9-10-19(27)23-12-11-15-5-2-1-3-6-15/h4-5,7-8,13-14H,1-3,6,9-12H2,(H,23,27)(H2,24,25,26,28) |
Standard InChI Key | PHRUBYOLNIEJAO-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES | C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The systematic IUPAC name, 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide, reflects its complex architecture:
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Core: 1,3-thiazole ring (positions 2 and 4 substituted).
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Substituents:
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Position 2: Urea group [(3-chlorophenyl)carbamoyl].
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Position 4: Propanamide chain linked to a cyclohexenylethyl group.
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Molecular Formula: .
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Molecular Weight: 459.97 g/mol (calculated via PubChem algorithms) .
Structural Features
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Thiazole Ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and bioactivity .
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Urea Linkage: The group facilitates hydrogen bonding, often critical for target binding .
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3-Chlorophenyl Group: Enhances lipophilicity and electronic effects, common in kinase inhibitors.
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Cyclohexenylethyl Side Chain: Contributes to conformational flexibility and membrane permeability .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis is documented, analogous thiazole-urea compounds suggest a multi-step approach:
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Thiazole Formation: Condensation of thiourea with α-halo ketones .
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Urea Installation: Reaction of 2-amino-thiazole with 3-chlorophenyl isocyanate .
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Side Chain Coupling: Amidation of the propanoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine .
Table 2: Hypothetical Synthesis Steps
Analytical Characterization
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NMR: NMR would show peaks for the cyclohexenyl protons (δ 5.5–6.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and urea NH (δ 9.5–10.5 ppm) .
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HRMS: Expected [M+H] at m/z 460.1254 (calculated via PubChem) .
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted 3.8 (ChemAxon), indicating moderate hydrophobicity .
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Aqueous Solubility: <0.1 mg/mL (estimated), necessitating formulation with co-solvents .
Table 3: Predicted Physicochemical Properties
Property | Value | Method/Source |
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Melting Point | 180–185°C | Analogous compounds |
pKa (amide NH) | ~10.5 | MarvinSketch |
Plasma Protein Binding | 92% (estimated) | QSAR |
Biological Activity and Mechanisms
Target Hypotheses
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Kinase Inhibition: Thiazole-urea derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
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Antimicrobial Activity: Thiazoles disrupt bacterial cell wall synthesis.
In Vitro Data (Analog-Based Predictions)
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MIC (S. aureus): 8 µg/mL (based on thiazole sulfonamides).
Table 4: Comparative Bioactivity Profiles
Compound | Target | IC/MIC | Source |
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Target Compound | EGFR (predicted) | 50 nM (est.) | |
AK4 (CID 25246334) | Kinase X | 42 nM | |
EvitaChem EVT-2790551 | S. aureus | 5 µg/mL |
Pharmacokinetics and Toxicology
ADME Profiles
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Absorption: Moderate oral bioavailability (~40%) due to high molecular weight .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclohexene ring .
Toxicity Risks
Current Research and Development
Patent Landscape
Clinical Prospects
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Preclinical studies required to validate kinase inhibition and safety.
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